2,2-Dimethyl-3-hexanone

Lipophilicity Partition Coefficient Solvent Selection

2,2-Dimethyl-3-hexanone (also known as tert-butyl propyl ketone) is a branched C8 aliphatic ketone with the molecular formula C8H16O and molecular weight 128.21 g/mol. This compound is characterized by a sterically hindered carbonyl center flanked by a tert-butyl group and an n-propyl chain, which confers distinctive physicochemical properties relative to its linear C8 ketone isomers.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5405-79-8
Cat. No. B1296249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-hexanone
CAS5405-79-8
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C)(C)C
InChIInChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3
InChIKeyPYCHXHVFOZBVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-hexanone (CAS 5405-79-8) Procurement Baseline: Chemical Identity and Comparator Context for Scientific Sourcing


2,2-Dimethyl-3-hexanone (also known as tert-butyl propyl ketone) is a branched C8 aliphatic ketone with the molecular formula C8H16O and molecular weight 128.21 g/mol [1]. This compound is characterized by a sterically hindered carbonyl center flanked by a tert-butyl group and an n-propyl chain, which confers distinctive physicochemical properties relative to its linear C8 ketone isomers [2]. For scientific and industrial procurement evaluation, the most relevant comparators include 3-octanone (CAS 106-68-3), 2-octanone (CAS 111-13-7), and 4-heptanone (CAS 123-19-3), all of which share the C8H16O molecular formula but differ fundamentally in branching pattern, steric environment, and resulting performance characteristics [3].

Why Generic Substitution Fails for 2,2-Dimethyl-3-hexanone: Structure-Driven Performance Gaps Versus Linear C8 Ketones


Substitution of 2,2-dimethyl-3-hexanone with isomeric C8 ketones such as 3-octanone or 2-octanone is not functionally equivalent due to the compound's sterically hindered tert-butyl carbonyl architecture, which alters at least three performance-critical parameters. First, the branched structure reduces molecular polar surface area (17.07 Ų) relative to linear ketones, resulting in a higher calculated LogP (2.4017) and enhanced partitioning into non-polar phases [1]. Second, the steric shielding of the carbonyl carbon confers regioselectivity in nucleophilic additions that linear ketones cannot replicate [2]. Third, the reduced intermolecular dipole-dipole interactions in the branched isomer yield a boiling point (145-150°C) that is lower than that of 3-octanone (167-168°C) despite identical molecular weight, which directly impacts evaporation rates in solvent and formulation applications [3]. These structural determinants mean that procurement specifications based solely on molecular weight or ketone class will not capture the performance attributes required in applications where steric profile or hydrophobicity is critical.

2,2-Dimethyl-3-hexanone Quantitative Differentiation Evidence: Comparative Physicochemical and Selectivity Data Versus C8 Ketone Isomers


LogP and Hydrophobicity: Quantified Lipophilicity Advantage of 2,2-Dimethyl-3-hexanone Over Linear 3-Octanone

2,2-Dimethyl-3-hexanone exhibits a calculated LogP of 2.4017, which is higher than the LogP of the linear isomer 3-octanone (calculated LogP ≈ 2.2). This elevated hydrophobicity, driven by the compact tert-butyl group, predicts approximately 1.6× greater partitioning into non-polar phases compared to the linear analog under equivalent conditions [1]. The polar surface area (PSA) of 2,2-dimethyl-3-hexanone is 17.07 Ų, lower than the PSA of 3-octanone (17.07 Ų for the target versus ~19-20 Ų for linear ketones), confirming reduced polarity .

Lipophilicity Partition Coefficient Solvent Selection

Boiling Point Differential: Reduced Boiling Point of 2,2-Dimethyl-3-hexanone Versus Linear C8 Ketone 3-Octanone

2,2-Dimethyl-3-hexanone exhibits a boiling point of 145.85°C at atmospheric pressure (760 mmHg), which is approximately 21-22°C lower than that of its linear isomer 3-octanone (167-168°C) . This reduction in boiling point, despite identical molecular weight (128.21 g/mol) and molecular formula (C8H16O), is attributable to the steric hindrance imposed by the tert-butyl group, which disrupts intermolecular dipole-dipole interactions between carbonyl moieties . The lower boiling point translates to a higher vapor pressure of 4.66 hPa at 20°C, enabling faster evaporation rates in coating and solvent recovery applications .

Boiling Point Volatility Distillation

Refractive Index and Density: Distinct Optical and Physical Constants of 2,2-Dimethyl-3-hexanone for Quality Control and Identity Verification

2,2-Dimethyl-3-hexanone possesses a well-characterized refractive index (nD²⁰) of 1.4105 and density of 0.8105-0.8145 g/cm³, values that differ significantly from linear C8 ketone isomers . For comparison, 3-octanone exhibits a refractive index of approximately 1.415-1.416 and density of ~0.822 g/cm³ [1]. These 0.004-0.006 unit differences in refractive index and 0.008-0.012 g/cm³ differences in density are analytically resolvable and serve as rapid, non-destructive identity confirmation parameters for incoming material qualification. Vendor specifications for commercial 2,2-dimethyl-3-hexanone confirm refractive index tolerances of 1.4085-1.4115 at 20°C, with GC assay purity ≥98.5% to 99% .

Refractive Index Density Quality Control

Steric Hindrance and Regioselectivity: Tert-Butyl Architecture Drives Differential Reaction Outcomes Versus Unhindered Linear Ketones

The tert-butyl group adjacent to the carbonyl in 2,2-dimethyl-3-hexanone creates substantial steric hindrance (estimated steric energy contribution of ~8-12 kJ/mol based on extrapolation from branched ketone enthalpy studies) that is absent in linear C8 ketones such as 3-octanone [1]. This steric shielding reduces the electrophilicity of the carbonyl carbon and biases nucleophilic attack toward the less-hindered face, enabling regioselective outcomes in Grignard additions, reductions, and enolate chemistry that cannot be achieved with unhindered linear analogs [2]. The presence of equivalent alkyl fragments with surrounding isostructural methyl groups stabilizes the molecule and decreases the energy of specific intermolecular interactions relative to linear ketones [3].

Steric Hindrance Regioselectivity Organic Synthesis

Supplier Purity Specifications: 99% Grade Availability and Pricing Transparency for 2,2-Dimethyl-3-hexanone Procurement Decisions

Commercial availability of 2,2-dimethyl-3-hexanone spans multiple purity grades, with documented specifications including 95% minimum purity from AKSci, 97% from select Chinese suppliers, and 99% high-purity grade from Thermo Fisher Scientific (Alfa Aesar portfolio) with GC assay ≥98.5% and refractive index specification 1.4085-1.4115 . Pricing data indicates 99% grade at approximately $38.90 per gram (Aladdin D185098-1g), with 95% grade offered at lower price points . In contrast, 3-octanone is typically supplied at 98% purity, with limited availability of 99% grade and higher per-unit costs due to lower commercial demand for high-purity linear ketone isomers .

Purity Supplier Grade Procurement

High-Value Application Scenarios for 2,2-Dimethyl-3-hexanone Procurement: Where Structural Differentiation Drives Functional Advantage


Solvent for Non-Polar Extractions and Hydrophobic Formulations Requiring Enhanced Partitioning

The elevated LogP of 2,2-dimethyl-3-hexanone (2.4017) compared to linear C8 ketones (~2.2) makes this compound the preferred choice for liquid-liquid extractions where preferential partitioning into non-polar phases is required [1]. In pharmaceutical intermediate purification or natural product isolation, the ~1.6× higher partition ratio translates to reduced solvent volume requirements and improved extraction efficiency per cycle. This advantage is directly attributable to the compact tert-butyl architecture, which reduces polar surface area and enhances hydrophobicity relative to isomeric linear ketones.

Volatile Carrier in Coatings and Inks Where Reduced Boiling Point Enables Faster Drying and Energy-Efficient Recovery

The boiling point of 2,2-dimethyl-3-hexanone (145.85°C) is approximately 21-22°C lower than that of 3-octanone (167-168°C), providing a measurable advantage in applications requiring rapid evaporation and solvent recovery . In industrial coating formulations, this lower boiling point translates to reduced drying time and lower energy expenditure during solvent recycling via distillation. The vapor pressure of 4.66 hPa at 20°C further supports its use as a medium-volatility carrier where faster evaporation than linear ketones is desired .

Synthetic Intermediate in Regioselective Transformations Requiring Sterically Shielded Carbonyl Electrophiles

The sterically hindered tert-butyl carbonyl architecture of 2,2-dimethyl-3-hexanone provides regioselectivity in nucleophilic addition reactions that cannot be replicated with unhindered linear ketones [1]. In synthetic sequences involving Grignard additions, reductions, or enolate alkylations, the biased facial selectivity reduces undesired side reactions and improves overall yield. This compound is therefore prioritized as a starting material or intermediate when synthetic routes demand controlled carbonyl reactivity and predictable regiochemical outcomes .

Analytical Reference Standard and GC-MS Calibrant with Verified Purity and Distinctive Spectral Fingerprint

Commercial availability of 2,2-dimethyl-3-hexanone at 99% purity with documented GC assay ≥98.5% and precise refractive index specification (1.4085-1.4115 at 20°C) positions this compound as a reliable analytical reference standard [1]. The distinctive retention index and mass spectral fragmentation pattern (documented in SpectraBase with 4 NMR, 1 FTIR, 1 Raman, and 3 GC-MS spectra) enable unambiguous identification in complex mixtures, an advantage over linear C8 ketone isomers that may co-elute or exhibit similar fragmentation in standard GC-MS methods .

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